Lipophilicity (LogP) Differentiation: Target Compound vs. 1-Benzyl and 5-Propyl Analogs
The target compound exhibits a calculated LogP of 3.39, compared to 1.79 for the 5-unsubstituted 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 28862-12-6) and 3.83 for the 5-propyl analog (CAS 1338674-13-7), all measured under the same vendor calculation methodology . This represents a +1.60 LogP increase over the benzyl analog (reflecting the combined lipophilicity contribution of the 3-CF₃ and 5-ethyl substituents) and a -0.44 LogP decrease relative to the 5-propyl homolog.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 3.39 |
| Comparator Or Baseline | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid (LogP 1.79); 5-Propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (LogP 3.83) |
| Quantified Difference | +1.60 vs. benzyl analog; -0.44 vs. propyl analog |
| Conditions | Calculated LogP values from Fluorochem technical datasheets (consistent calculation method across all three compounds) |
Why This Matters
The intermediate LogP of 3.39 avoids the excessively low lipophilicity of the benzyl analog (which may limit membrane permeability) while staying below the upper boundary of the CNS drug-likeness preferred range (LogP ≤4), making it a more suitable starting point for orally bioavailable or CNS-penetrant lead compounds.
